molecular formula C2H5N3 B1210096 2,3-dihydro-1H-1,2,4-triazole CAS No. 4671-07-2

2,3-dihydro-1H-1,2,4-triazole

Cat. No. B1210096
CAS RN: 4671-07-2
M. Wt: 71.08 g/mol
InChI Key: JRLFRFTXXMZSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-triazoline is a triazoline and a member of 1,2,4-triazolines.

Scientific Research Applications

  • Diverse Biological Activities :

    • Triazoles, including 2,3-dihydro-1H-1,2,4-triazole derivatives, exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).
  • Supramolecular Chemistry :

    • These compounds are notable for their supramolecular interactions, making them useful in areas like coordination chemistry, anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
  • Anticancer Activity :

    • Certain 2,3-dihydro-1H-1,2,4-triazole derivatives have been identified with anticancer activities, with studies focusing on their interaction with specific biological targets (Kaczor et al., 2013).
  • Proton-Conducting Electrolytes :

    • 1H-1,2,4-triazole has been found effective as a solvent in liquid electrolytes and polymer electrolyte membranes, enhancing proton conduction, which is crucial in fuel cell technology (Li et al., 2005).
  • Enzyme Inhibition :

    • Novel Schiff bases containing 1,2,4-triazole structure have shown significant inhibitory effects against the acetylcholinesterase enzyme, which is relevant in the treatment of diseases like Alzheimer's (Medetalibeyoğlu et al., 2022).
  • Antimycobacterial Agents :

    • Advances in the synthesis of 1H-1,2,3-triazoles have led to the development of new chemical entities against tuberculosis, highlighting their potential as antimycobacterial agents (Gonzaga et al., 2013).
  • Fungicidal Activities :

    • Some derivatives of 1,2,4-triazole have demonstrated promising fungicidal activities, making them potential candidates for agricultural applications (Sun et al., 2009).
  • Antimicrobial Applications :

    • Newly synthesized triazole and triazolothiadiazine derivatives have been evaluated as novel antimicrobial agents, displaying significant activity against various microbial strains (Kaplancikli et al., 2008).

properties

CAS RN

4671-07-2

Product Name

2,3-dihydro-1H-1,2,4-triazole

Molecular Formula

C2H5N3

Molecular Weight

71.08 g/mol

IUPAC Name

2,3-dihydro-1H-1,2,4-triazole

InChI

InChI=1S/C2H5N3/c1-3-2-5-4-1/h1,5H,2H2,(H,3,4)

InChI Key

JRLFRFTXXMZSND-UHFFFAOYSA-N

SMILES

C1NNC=N1

Canonical SMILES

C1NNC=N1

Other CAS RN

4671-07-2

synonyms

delta-(2)-1,2,4-triazoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-1,2,4-triazole
Reactant of Route 2
2,3-dihydro-1H-1,2,4-triazole

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